Lipophilicity (XLogP3-AA) Comparison: 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic Acid vs. 2,3-Dihydro Analog
The target compound exhibits a computed XLogP3-AA value of 0.5, whereas the 2,3-dihydro analog (5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid) shows a lower value of 0.1 [1][2]. This difference of +0.4 log units indicates that the target compound is more lipophilic, which can influence membrane permeability and oral bioavailability in drug discovery programs [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxylic acid (CAS 32084-55-2): 0.1 |
| Quantified Difference | +0.4 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity may translate to improved passive diffusion across biological membranes, a key consideration in lead optimization.
- [1] PubChem (2026). 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid. Compound Summary, CID 762362. View Source
- [2] PubChem (2026). 2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxylic acid. Compound Summary, CID 1807101. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
